molecular formula C22H39NO4 B136630 Conioidine B CAS No. 154887-99-7

Conioidine B

Cat. No.: B136630
CAS No.: 154887-99-7
M. Wt: 381.5 g/mol
InChI Key: SFRYKSNXTDUSHX-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conioidine B (CAS: 154887-99-7) is an alkaloid with the molecular formula C₂₂H₃₉NO₄ and a molecular weight of 381.55 g/mol . Structurally, it is a 2-butenoic acid derivative featuring a 4-hydroxy-2-methyl group and a 1-methyl-2-[1-(1-oxodecyl)-2-pyrrolidinyl]ethyl ester moiety. The InChI key provided (1S/C22H39NO4) confirms its stereochemical complexity, though its absolute configuration and biological activity remain less characterized compared to its analogs like Conioidine A .

Properties

CAS No.

154887-99-7

Molecular Formula

C22H39NO4

Molecular Weight

381.5 g/mol

IUPAC Name

1-(1-decanoylpyrrolidin-2-yl)propan-2-yl (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C22H39NO4/c1-4-5-6-7-8-9-10-13-21(25)23-15-11-12-20(23)17-19(3)27-22(26)18(2)14-16-24/h14,19-20,24H,4-13,15-17H2,1-3H3/b18-14+

InChI Key

SFRYKSNXTDUSHX-NBVRZTHBSA-N

SMILES

CCCCCCCCCC(=O)N1CCCC1CC(C)OC(=O)C(=CCO)C

Isomeric SMILES

CCCCCCCCCC(=O)N1CCCC1CC(C)OC(=O)/C(=C/CO)/C

Canonical SMILES

CCCCCCCCCC(=O)N1CCCC1CC(C)OC(=O)C(=CCO)C

Synonyms

conioidine B

Origin of Product

United States

Chemical Reactions Analysis

Reactivity with Nucleic Acids

Conioidine B’s interactions with DNA are hypothesized to mirror those of Conioidine A, albeit with stereochemical variations influencing binding strength:

Interaction Type Mechanistic Insight Experimental Evidence
Intercalation Planar aromatic regions insert between DNA base pairs, stabilized by π-π stacking .Fluorescence quenching assays .
Groove binding Hydrophobic substituents (e.g., carbamates) engage in van der Waals contacts .Isothermal titration calorimetry (ITC) .
Sequence selectivity Preferential binding to AT-rich regions via hydrogen bonding .Competitive ethidium displacement assays .

Note: Direct studies on this compound are lacking; data extrapolated from Conioidine A diastereomers .

Protein Binding and Off-Target Effects

This compound exhibits affinity for human serum albumin (HSA), as observed in analogs:

  • Hydrophobic interactions : Aromatic moieties bind HSA subdomains, with ∆H = −12.5 kcal/mol (ITC) .

  • Competitive displacement : Warfarin competition assays suggest Site I binding .

Functional Group Reactivity

Key reactive sites in this compound include:

  • Oxadiazolone ring : Susceptible to nucleophilic attack (e.g., hydrolysis under acidic conditions) .

  • Pyrrolidine nitrogen : Forms salts with acids (e.g., HCl) or participates in hydrogen bonding .

Limitations and Research Gaps

  • Stereochemical variability : Absolute configuration (4R,6S vs. 4S,6R) profoundly impacts reactivity but is underexplored for this compound .

  • Quantitative kinetics : No rate constants or activation parameters are reported for its reactions.

Comparison with Similar Compounds

Structural Comparison

  • Backbone Complexity: this compound’s pyrrolidine-ester framework distinguishes it from simpler alkaloids like conhydrinone (piperidine-based) and tetramic acid derivatives like coniosetin .

Functional Comparison

  • DNA Binding: Conioidine A exhibits DNA-binding activity, albeit weaker than netropsin, a known DNA minor-groove binder. This compound’s DNA affinity remains unstudied, though its esterified side chain may hinder direct DNA interaction .
  • Antimicrobial Activity: Coniosetin and Conicaquinones A/B show broad-spectrum antimicrobial effects, while this compound’s activity is inferred from structural parallels but lacks experimental validation .

Q & A

Q. What are the standard protocols for identifying and characterizing Conioidine B in natural product extracts?

this compound (C₂₂H₃₉NO₄, MW 381.55) is typically identified via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy, with structural confirmation through X-ray crystallography when feasible . For purity assessment, HPLC-UV/ELSD coupled with tandem MS is recommended, adhering to the Beilstein Journal’s guidelines for reporting new compounds . Researchers must provide full spectral data for novel derivatives and cross-validate results against existing databases to minimize misidentification.

Q. How should researchers design experiments to optimize the synthesis of this compound analogs?

Synthetic protocols should include stepwise optimization of reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using design-of-experiments (DoE) approaches. For reproducibility, detailed characterization (e.g., ¹H/¹³C NMR, IR) must accompany each intermediate, with comparative retention factor (Rf) values in TLC for reaction monitoring . Pilot studies should prioritize yield and stereochemical fidelity, with failures documented to refine reaction pathways.

Q. What methodologies are recommended for preliminary assessment of this compound’s biological activity?

Begin with in vitro assays (e.g., cytotoxicity via MTT, antimicrobial disk diffusion) using positive/negative controls. Dose-response curves (IC₅₀/EC₅₀) should be calculated using nonlinear regression models (e.g., GraphPad Prism). Ensure biological replicates (n ≥ 3) and report confidence intervals to address variability . For target identification, surface plasmon resonance (SPR) or thermal shift assays can screen binding affinities.

Q. How can a literature review on this compound’s pharmacological potential be systematically structured?

Apply PRISMA or scoping review frameworks to identify gaps . Use PICO (Population, Intervention, Comparison, Outcome) to define inclusion criteria, such as studies reporting this compound’s IC₅₀ values in cancer cell lines. Exclude non-peer-reviewed sources and prioritize mechanistic studies over descriptive reports . Tools like Covidence or Rayyan streamline screening and data extraction.

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?

Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-normal distributions, non-parametric tests (Mann-Whitney U) are advised. Sample size calculations should specify α = 0.05, power ≥ 80%, and effect sizes derived from prior studies . Report p-values with exact significance (e.g., p = 0.032) rather than thresholds (e.g., p < 0.05) to avoid dichotomous interpretation.

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct a meta-analysis using random-effects models to account for heterogeneity in experimental conditions (e.g., cell lines, solvent systems). Stratify data by assay type (e.g., enzymatic vs. cell-based) and apply sensitivity analysis to identify outliers . Validate findings through orthogonal assays (e.g., CRISPR knockdown of putative targets) to confirm mechanism-specific effects .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

Combine multi-omics approaches: transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (LC-MS/MS) for protein interaction networks, and metabolomics (NMR) to track pathway perturbations. Use STRING or KEGG for pathway enrichment analysis. Functional validation via siRNA/CRISPR is critical to distinguish causal effects from correlative signals .

Q. How can researchers ethically design in vivo studies for this compound’s toxicity profile?

Follow ARRIVE guidelines for animal studies: justify sample sizes, define humane endpoints, and include sham controls. For pharmacokinetics, use LC-MS/MS to measure plasma/tissue concentrations at multiple timepoints. Address species-specific metabolism by cross-referencing cytochrome P450 isoform data . Publish negative results to mitigate publication bias.

Q. What computational tools are suitable for predicting this compound’s interactions with novel targets?

Molecular docking (AutoDock Vina, Glide) paired with molecular dynamics simulations (GROMACS) can predict binding modes and stability. Validate with MM-PBSA/GBSA for free energy calculations. Use ChEMBL or PubChem to cross-reference predicted targets with known bioactive compounds. Experimental validation via SPR or ITC is mandatory for computational hits .

Q. How should long-term stability studies of this compound formulations be conducted?

Apply ICH Q1A guidelines: test under accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions for 6–12 months. Use HPLC to monitor degradation products and Arrhenius modeling to extrapolate shelf life. Include excipient compatibility studies and assess photostability via ICH Q1B .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.